molecular formula C7H14N2O B14230862 N,N,N'-Trimethyl-N'-prop-1-en-1-ylurea CAS No. 547744-70-7

N,N,N'-Trimethyl-N'-prop-1-en-1-ylurea

Cat. No.: B14230862
CAS No.: 547744-70-7
M. Wt: 142.20 g/mol
InChI Key: NBYHJFOVLVOHRT-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea is an organic compound characterized by its unique structure, which includes a urea moiety substituted with trimethyl and prop-1-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea typically involves the reaction of N,N,N’-trimethylurea with prop-1-en-1-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the urea derivative. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and inline monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the prop-1-en-1-yl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Urea derivatives with substituted nucleophiles.

Scientific Research Applications

N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-Trimethyl-1,3-propanediamine
  • N,N,N’-Trimethyl-2-propen-1-aminium
  • N,N,N’-Trimethyl-2-propyn-1-aminium

Uniqueness

N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and interaction profiles, making it valuable for specialized applications in synthesis and material science.

Properties

CAS No.

547744-70-7

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1,1,3-trimethyl-3-prop-1-enylurea

InChI

InChI=1S/C7H14N2O/c1-5-6-9(4)7(10)8(2)3/h5-6H,1-4H3

InChI Key

NBYHJFOVLVOHRT-UHFFFAOYSA-N

Canonical SMILES

CC=CN(C)C(=O)N(C)C

Origin of Product

United States

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